2-Ethoxy-6-fluorophenylboronic acid
Description
Overview of Organoboron Chemistry and Arylboronic Acid Reagents in Modern Organic Synthesis
Organoboron chemistry centers on the study and application of organoboranes, which are organic compounds featuring a carbon-boron bond. wikipedia.org These compounds have become indispensable tools in organic synthesis due to their versatility and reactivity. numberanalytics.com Arylboronic acids, a prominent class of organoboron reagents, are widely utilized for their stability, low toxicity, and capacity to form new carbon-carbon and carbon-heteroatom bonds. mackenzie.brnih.gov
Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryls, which are common structural units in pharmaceuticals and materials science. numberanalytics.comnih.gov The utility of arylboronic acids also extends to other important transformations, including the Chan-Lam and Petasis reactions. numberanalytics.com The properties of arylboronic acids can be fine-tuned by altering the substituents on the aromatic ring. mackenzie.br
Historical Context and Evolution of Boronic Acid Chemistry
The field of boronic acid chemistry dates back to 1860 with the initial synthesis by Edward Frankland. nih.gov However, their extensive application in synthetic chemistry is a more recent development. nih.gov A significant milestone was the work of Herbert C. Brown in the mid-20th century, whose research on hydroboration provided a general method for synthesizing organoboranes and laid the groundwork for modern organoboron chemistry. numberanalytics.comnobelprize.org
The landscape of organic synthesis was profoundly changed in the late 1970s with the discovery of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki. nobelprize.org This reaction, now known as the Suzuki-Miyaura coupling, has become one of the most important methods for creating carbon-carbon bonds. numberanalytics.comnih.gov
Unique Structural Features and Electronic Characteristics Conferred by Ethoxy and Fluoro Substituents in Arylboronic Acids
The substituents on the aromatic ring of an arylboronic acid significantly influence its properties by altering the electron density of the ring and the boron center. mdpi.com In 2-Ethoxy-6-fluorophenylboronic acid, the ethoxy group at the ortho position acts as an electron-donating group through resonance, while the ortho-fluoro substituent is strongly electron-withdrawing due to its high electronegativity. mdpi.comnih.gov
This combination of an electron-donating and an electron-withdrawing group at the ortho positions creates a unique electronic environment that can modulate the reactivity of the boronic acid. The presence of a fluorine substituent generally increases the acidity of the boronic acid, an effect that is most pronounced when the fluorine is in the ortho position. mdpi.com This enhanced acidity can be advantageous in certain applications, such as binding sugars at physiological pH. mdpi.com The steric bulk of the ortho-ethoxy group can also play a role in influencing reaction selectivity. researchgate.net
Research Objectives and Scope of Investigation for this compound
Research involving this compound is primarily focused on its application in organic synthesis. A key objective is its use as a building block in cross-coupling reactions to create more complex molecules. For instance, it is used in the synthesis of various biologically active compounds and functional materials.
The compound is often employed in Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-fluoro and ethoxy groups can influence the efficiency and outcome of these reactions. Researchers investigate these effects to develop new synthetic methodologies and to access novel chemical structures. The primary identified use for this compound is in industrial and scientific research. echemi.com
Physical and Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 957062-68-9 | cookechem.com |
| Molecular Formula | C8H10BFO3 | cookechem.com |
| Molecular Weight | 183.97 g/mol | cookechem.com |
| Melting Point | 127-132 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| SMILES | CCOc1cccc(F)c1B(O)O | sigmaaldrich.com |
| InChI Key | HJRTVQOQSGKXOM-UHFFFAOYSA-N | sigmaaldrich.com |
Broader Impact and Future Outlook in Contemporary Synthetic Chemistry
Arylboronic acids and their derivatives are crucial reagents in modern chemistry, with applications extending beyond organic synthesis into materials science and medicinal chemistry. mackenzie.brrsc.org The ability to create diverse and complex molecules through methods like the Suzuki-Miyaura coupling has had a profound impact on drug discovery and the development of new materials. numberanalytics.com
The future of arylboronic acid chemistry lies in the development of new, highly functionalized boronic acids and more efficient and environmentally friendly catalytic systems. nobelprize.org Research continues to explore the unique properties of substituted arylboronic acids like this compound to address synthetic challenges and create novel molecules with desired properties. The versatility of these compounds ensures their continued importance in advancing various fields of chemistry. mackenzie.br
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTVQOQSGKXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584406 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-68-9 | |
| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 6 Fluorophenylboronic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-Ethoxy-6-fluorophenylboronic Acid
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection involves the carbon-boron bond, leading to two main synthetic approaches.
A primary disconnection of the C-B bond points to a 2-ethoxy-6-fluorophenyl anion equivalent (a synthon) and a suitable boron electrophile. This synthon can be realized through an organolithium or Grignard reagent, which in turn can be prepared from the corresponding aryl halide. Another key disconnection strategy involves the direct borylation of a C-H bond at the 2-position of 1-ethoxy-3-fluorobenzene, a more atom-economical approach. Alternatively, a palladium-catalyzed cross-coupling reaction can be envisioned, disconnecting the C-B bond to reveal a 2-halo-1-ethoxy-3-fluorobenzene precursor and a diboron (B99234) reagent.
Established Synthetic Routes to Arylboronic Acids and their Adaptation for this compound
Several well-established methods for the synthesis of arylboronic acids can be effectively adapted for the preparation of this compound.
Direct Boronation Reactions of Fluorinated Ethers
Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids due to its high atom economy. In the context of this compound, this would involve the direct borylation of 1-ethoxy-3-fluorobenzene. Iridium-catalyzed borylation reactions are particularly effective for this transformation. The regioselectivity is often directed by the steric and electronic nature of the substituents on the aromatic ring. The ethoxy group, being an ortho-, para-director, would favor borylation at the 2- and 4-positions. However, the presence of the fluorine atom and the steric bulk of the ethoxy group can influence the regiochemical outcome, often favoring the less sterically hindered position.
Transmetalation Strategies from Organolithium or Grignard Reagents
A classic and reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080), followed by acidic workup. For this compound, this strategy typically starts with a suitable haloarene.
One common route is the ortho-lithiation of 1-ethoxy-3-fluorobenzene. The ethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form the boronate ester, which upon hydrolysis yields the desired boronic acid. The low temperatures required for these reactions (-78 °C) are crucial to prevent side reactions.
Alternatively, a Grignard reagent can be prepared from a corresponding aryl bromide, such as 2-bromo-1-ethoxy-3-fluorobenzene. This Grignard reagent is then reacted with a trialkyl borate in a similar fashion to the organolithium approach.
| Starting Material | Reagents | Key Steps |
| 1-Ethoxy-3-fluorobenzene | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. Aqueous acid | ortho-Lithiation, Borylation, Hydrolysis |
| 2-Bromo-1-ethoxy-3-fluorobenzene | 1. Mg, THF2. B(OiPr)₃3. Aqueous acid | Grignard formation, Borylation, Hydrolysis |
Palladium-Catalyzed Borylation of Aryl Halides and Pseudohalides
The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, is a highly versatile and widely used method for arylboronic acid synthesis. researchgate.net This approach offers excellent functional group tolerance and generally milder reaction conditions compared to organometallic routes.
For the synthesis of this compound, a suitable precursor would be 1-bromo-2-ethoxy-6-fluorobenzene or 1-iodo-2-ethoxy-6-fluorobenzene. This precursor is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high yields, especially with sterically hindered or electron-rich aryl halides. Buchwald's biarylphosphine ligands, such as SPhos or XPhos, have proven to be particularly effective in these transformations.
| Aryl Halide | Diboron Reagent | Catalyst System | Base |
| 1-Bromo-2-ethoxy-6-fluorobenzene | Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ / SPhos | K₃PO₄ |
| 1-Iodo-2-ethoxy-6-fluorobenzene | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | KOAc |
Less Common Approaches (e.g., Radical Borylation, C-H Borylation)
While less frequently employed for this specific target, other methods for arylboronic acid synthesis exist. Radical borylation reactions, often initiated by light or a radical initiator, can provide alternative pathways. Additionally, advancements in C-H activation and borylation using other transition metals like rhodium or cobalt could potentially be applied to the synthesis of this compound, offering different regioselectivities and functional group tolerances.
Optimization of Reaction Conditions, Reagent Selection, and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Several factors must be carefully considered for each synthetic approach.
For Organometallic Routes:
Temperature Control: Maintaining low temperatures (typically -78 °C) during the lithiation and borylation steps is crucial to prevent side reactions such as benzyne (B1209423) formation or decomposition of the organometallic intermediate.
Reagent Purity and Stoichiometry: The purity of the organolithium or Grignard reagent and the stoichiometry of the borate ester are critical. An excess of the borate can lead to the formation of tetracoordinate boron species, complicating purification.
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for the formation and stability of the organometallic reagents.
For Palladium-Catalyzed Borylation:
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand is critical. Sterically demanding and electron-rich ligands often improve the efficiency of the catalytic cycle, especially for challenging substrates.
Base: The choice of base (e.g., KOAc, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. The base's strength and solubility play a key role in the transmetalation step.
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Reaction Time and Temperature: Optimization of the reaction time and temperature is necessary to ensure complete conversion without promoting side reactions or decomposition of the product.
Purification:
Purification of this compound often involves recrystallization or column chromatography. The tendency of boronic acids to form trimeric anhydrides (boroxines) upon dehydration can sometimes complicate purification and characterization. Careful handling and storage under anhydrous conditions are recommended.
By carefully selecting the synthetic strategy and optimizing the reaction parameters, this compound can be prepared in high yield and purity, enabling its use in a wide range of chemical transformations.
Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. These principles address various aspects of a chemical process, from the choice of starting materials and solvents to the reduction of waste and energy consumption.
Atom Economy and Reaction Design:
Traditional syntheses of arylboronic acids, such as those involving Grignard reagents, often have lower atom economy. More modern approaches like catalytic C-H borylation offer a significant improvement. grantome.com This method directly converts a C-H bond on the aromatic ring to a C-B bond, eliminating the need for pre-functionalized starting materials like aryl halides and reducing the formation of stoichiometric byproducts. grantome.com For this compound, this would ideally involve the direct borylation of 1-ethoxy-3-fluorobenzene. However, achieving the desired regioselectivity can be challenging.
Safer Solvents and Auxiliaries:
The choice of solvent is a key consideration in green synthesis. Many traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) and aromatic hydrocarbons (e.g., benzene, toluene) are being phased out due to their toxicity and environmental persistence. whiterose.ac.uk Solvent selection guides developed by pharmaceutical companies and academic consortia recommend the use of greener alternatives. whiterose.ac.ukresearchgate.net For the synthesis of arylboronic acids, ethanol (B145695) has been identified as a highly effective and environmentally benign solvent for certain reactions, such as the ipso-hydroxylation of arylboronic acids, a related transformation. cetjournal.it The use of bio-based solvents, which are derived from renewable feedstocks, is also a growing trend. cetjournal.it
Energy Efficiency:
Reducing energy consumption is another cornerstone of green chemistry. This can be achieved through the use of highly active catalysts that allow reactions to proceed at lower temperatures. Additionally, alternative energy sources such as microwave irradiation and mechanochemistry (ball milling) can significantly reduce reaction times and, in some cases, eliminate the need for solvents altogether. researchgate.net
Renewable Feedstocks:
While the immediate precursors to this compound are typically derived from petrochemical sources, the broader goal of green chemistry is to shift towards renewable feedstocks. nrel.govresearchgate.net Research into producing aromatic platform chemicals from biomass, such as lignin, is ongoing and could eventually provide a sustainable route to the precursors of this and other substituted phenylboronic acids. researchgate.net
Waste Reduction and Catalysis:
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by being used in small amounts and being recyclable. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify product purification and catalyst recovery, further minimizing waste. researchgate.net In the context of boronic acid synthesis, the development of robust and recyclable catalysts for C-H borylation and cross-coupling reactions is an active area of research. nih.govrsc.org
Large-Scale Synthesis and Process Chemistry Considerations for Industrial Application
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process chemistry, which addresses scalability, safety, cost-effectiveness, and robustness.
Process Intensification and Flow Chemistry:
Process intensification aims to develop smaller, safer, and more energy-efficient production processes. cetjournal.itutwente.nlunito.itmdpi.com A key enabling technology in this area is flow chemistry. unito.it Continuous flow reactors offer significant advantages over traditional batch reactors for the synthesis of arylboronic acids, particularly for reactions involving highly reactive or unstable intermediates, such as organolithium species which might be used in some synthetic routes. google.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. google.com The small reactor volumes in flow systems minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents. cetjournal.it
Route Selection and Optimization for Scale-up:
For the industrial synthesis of this compound, a common route would likely involve the reaction of a corresponding aryl halide (e.g., 1-bromo-2-ethoxy-6-fluorobenzene or 1-chloro-2-ethoxy-6-fluorobenzene) with a boron source. While Grignard-based methods are well-established, the use of organolithium reagents at large scale can be hazardous and expensive. google.com
A more industrially feasible approach often involves a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent, such as bis(pinacolato)diboron. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity on a large scale. The cost of palladium catalysts can be a significant factor, driving research into more efficient and recyclable catalyst systems.
Crystallization and Purification:
The isolation and purification of the final product are critical steps in industrial synthesis. This compound is a solid with a reported melting point of 127-132 °C. sigmaaldrich.com Crystallization is the preferred method for purification on a large scale as it can be highly effective at removing impurities and is generally more economical than chromatographic methods. The choice of crystallization solvent is crucial and must be optimized to ensure high recovery of the pure product. It is also noted that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which needs to be considered during purification and storage. chemicalbook.com
Data Table: General Comparison of Synthetic Parameters for Arylboronic Acids
| Parameter | Laboratory Scale Synthesis | Large-Scale Industrial Synthesis |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless-steel reactor; Continuous flow reactor |
| Reagents | Often high-purity, smaller quantities | Sourced for cost-effectiveness and scalability; may require in-house purification |
| Solvents | Wide variety, often high-purity grades | Selected based on cost, safety, environmental impact, and ease of recovery/recycling |
| Temperature Control | Heating mantles, ice baths | Heat transfer fluids in reactor jacket; precise control in flow reactors |
| Purification | Column chromatography, recrystallization | Primarily crystallization, distillation, extraction |
| Process Control | Manual monitoring | Automated process control systems (e.g., PAT - Process Analytical Technology) |
Reactivity Profile and Mechanistic Elucidation of 2 Ethoxy 6 Fluorophenylboronic Acid
Cross-Coupling Reactions Involving 2-Ethoxy-6-fluorophenylboronic Acid
This compound is a versatile reagent in modern organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions to introduce the 2-ethoxy-6-fluorophenyl moiety into a variety of organic molecules. Its unique substitution pattern, featuring a bulky ethoxy group and an electron-withdrawing fluorine atom ortho to the reactive C-B bond, presents distinct challenges and opportunities in terms of reaction efficiency and selectivity.
Suzuki-Miyaura Cross-Coupling: Scope, Efficiency, and Selectivity
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is one of the most powerful methods for C(sp²)-C(sp²) bond formation. For a sterically demanding substrate like this compound, the choice of catalyst system is critical to overcoming the steric hindrance and achieving high yields.
The efficacy of palladium-catalyzed Suzuki-Miyaura couplings involving this compound is profoundly dependent on the ligand coordinated to the palladium center. Electron-rich, bulky phosphine (B1218219) ligands are often required to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. For instance, the use of highly active phosphine ligands developed by Buchwald and others, such as S-Phos and X-Phos, has enabled successful couplings of sterically hindered boronic acids. These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition to the electrophile and sufficiently reactive to undergo transmetalation with the sterically encumbered boronic acid.
While specific turnover frequencies for the coupling of this compound are not extensively documented in dedicated studies, research on analogous sterically hindered substrates suggests that catalyst loadings can be maintained at low levels (typically 1-2 mol %) while achieving high yields, indicative of efficient catalytic turnover. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) also plays a crucial role in optimizing the reaction conditions.
Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on typical conditions for sterically hindered substrates, as specific data for this compound is not widely published.
| Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aryl Bromide | This compound | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene/H₂O | >85 |
Nickel-Catalyzed Systems and Non-Precious Metal Alternatives
This compound can be coupled with a wide range of electrophilic partners. The reactivity generally follows the order of aryl iodides > aryl bromides > aryl triflates > aryl chlorides. Couplings with heteroaryl halides are also feasible, providing access to complex heterocyclic structures. The reaction conditions, particularly the catalyst-ligand combination and base, must be tailored to the specific electrophile used. For less reactive electrophiles like aryl chlorides or sterically hindered triflates, more active catalyst systems, such as those employing advanced Buchwald phosphine ligands or NHC ligands, are typically necessary to achieve satisfactory results. The coupling with diazonium salts represents a milder alternative, often proceeding at lower temperatures, but its application with this specific boronic acid is not well-documented.
In molecules containing multiple halide or triflate groups, regioselective Suzuki-Miyaura coupling can often be achieved by exploiting the inherent differences in reactivity (e.g., C-I vs. C-Cl bonds). The bulky nature of this compound can also contribute to regioselectivity, favoring reaction at less sterically hindered positions on the electrophile.
Chemoselectivity is another important consideration. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance. Ketones, esters, amides, and nitriles are generally well-tolerated under standard conditions. When using this compound, the reaction can proceed without affecting these other functional groups, making it a valuable tool in the late-stage functionalization of complex molecules. However, substrates with acidic protons (e.g., phenols, primary/secondary amines) may require protection or the use of specific bases to avoid side reactions.
Chan-Lam Coupling and Related Amidation/Etherification Reactions
The Chan-Lam coupling provides a pathway to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids as the aryl source. This copper-catalyzed reaction is an important alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. It typically proceeds under milder conditions,
Petasis Borono-Mannich Reaction and Multicomponent Cyclizations
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgnih.gov This reaction, also known simply as the Petasis reaction, is recognized for its ability to efficiently generate highly functionalized amines, including α-amino acids and their derivatives, often with a high degree of stereoselectivity. nih.govorganic-chemistry.orgnih.gov The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org A key advantage of the Petasis reaction over the classical Mannich reaction is the irreversible nature of the final carbon-carbon bond-forming step, which often leads to higher yields and a broader substrate scope. organic-chemistry.org
While specific studies detailing the participation of this compound in the Petasis reaction are not prevalent in the reviewed literature, the general applicability of arylboronic acids suggests its potential as a viable substrate. The reaction tolerates a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org The presence of the ethoxy and fluoro groups on the phenyl ring of this compound would likely influence its reactivity and the properties of the resulting amino acid or amine products.
The general mechanism of the Petasis reaction involves several equilibrium steps. organic-chemistry.org The reaction can be performed under various conditions, including catalyst-free systems or with the use of catalysts to enhance efficiency and stereoselectivity. nih.gov For instance, some variations utilize Lewis acids or transition metals. organic-chemistry.org Microwave conditions have also been employed, particularly for electron-poor boronic acids. organic-chemistry.org
Multicomponent cyclizations involving boronic acids are an extension of this chemistry, allowing for the rapid construction of complex heterocyclic scaffolds of medicinal and biological interest. nih.gov These reactions leverage the fundamental reactivity of the Petasis reaction in a tandem or cascade fashion to build cyclic structures. nih.gov
Table 1: General Features of the Petasis Borono-Mannich Reaction
| Feature | Description |
| Reactants | Amine, Carbonyl Compound, Organoboronic Acid |
| Product | Substituted Amines (including α-amino acids) |
| Key Advantage | Irreversible final step, broad substrate scope |
| Catalysis | Can be catalyst-free or catalyzed (e.g., Lewis acids, transition metals) |
Other Metal-Catalyzed Coupling Reactions (e.g., Rhodium-Catalyzed Additions)
Beyond the well-known Suzuki-Miyaura coupling, this compound is a potential participant in other metal-catalyzed transformations, notably rhodium-catalyzed addition reactions. Arylboronic acids, which are typically inert to direct ionic additions, can be activated by rhodium catalysts to add to various electrophiles, such as aldehydes, ketones, and their derivatives. nih.gov
Rhodium-catalyzed additions of arylboronic acids to aldehydes yield secondary alcohols. nih.gov This transformation is significant as it provides a direct route to these valuable products. The catalytic cycle is believed to involve a transmetalation step between the arylboronic acid and the rhodium complex. nih.gov Similarly, rhodium catalysis facilitates the addition of arylboronic acids to ketones, including challenging substrates like 1,2-diketones and 1,2-ketoesters, to form tertiary alcohols. lookchem.comrug.nl This method offers an alternative to traditional organometallic reagents like Grignard reagents, with the advantage of being compatible with aqueous media and requiring only a catalytic amount of the transition metal. lookchem.com
The development of enantioselective rhodium-catalyzed additions of arylboronic acids has been a key area of research. By employing chiral ligands, it is possible to synthesize chiral tertiary alcohols with high enantiomeric excess. rsc.org For example, the use of specific phosphine ligands, such as WingPhos, has been shown to be crucial for achieving high yields and enantioselectivity in the addition of arylboronic acids to N-heteroaryl ketones. rsc.org These reactions are valuable for the synthesis of chiral α-hydroxy acids and other enantiomerically enriched building blocks. rsc.org
The scope of rhodium-catalyzed additions also extends to other electrophiles, such as 2,2-disubstituted malononitriles, leading to the formation of β-ketonitriles bearing a quaternary carbon center. nih.gov
Table 2: Examples of Rhodium-Catalyzed Additions of Arylboronic Acids
| Electrophile | Product | Catalyst System (Example) |
| Aldehydes | Secondary Alcohols | [Rh(acac)(CO)₂]-diphosphane complex nih.gov |
| 1,2-Diketones, 1,2-Ketoesters | Tertiary α-Hydroxy Ketones | Rh(acac)(CO)₂ with dicyclohexylphenylphosphine (B1293621) lookchem.com |
| N-Heteroaryl Ketones | Chiral α-Heteroaryl Tertiary Alcohols | Rhodium complex with WingPhos ligand rsc.org |
| 2,2-Disubstituted Malononitriles | β-Ketonitriles | Rhodium catalyst with a mild base nih.gov |
Oxidative Transformations of this compound
Conversion to Phenols and Related Oxygenated Products
A significant reaction of arylboronic acids, including presumably this compound, is their oxidative conversion to phenols. This transformation, known as oxidative hydroxylation or ipso-hydroxylation, is a valuable method for synthesizing phenols under relatively mild conditions. arkat-usa.orgresearchgate.net Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. arkat-usa.orgresearchgate.net
The reaction can proceed under catalyst-free conditions, often at room temperature and with short reaction times. arkat-usa.org For instance, the use of hydrogen peroxide in the presence of a co-solvent like ethanol (B145695) can lead to high yields of the corresponding phenol (B47542). arkat-usa.org The proposed mechanism involves the initial reaction of the phenylboronic acid with hydrogen peroxide to form an adduct. Subsequent migration of the phenyl group to an oxygen atom, followed by hydrolysis, yields the phenol product. arkat-usa.org
In addition to catalyst-free methods, various catalytic systems have been developed to promote the oxidative hydroxylation of arylboronic acids. These include copper nanoparticles, flavin derivatives, and visible-light-induced photoredox catalysis. researchgate.netresearchgate.net These methods often offer advantages such as the use of milder oxidants like molecular oxygen and compatibility with a broader range of functional groups. researchgate.netresearchgate.net
Table 3: Conditions for Oxidative Hydroxylation of Arylboronic Acids
| Oxidant | Catalyst | Conditions |
| Hydrogen Peroxide | None | Room temperature, short reaction time arkat-usa.org |
| Hydrogen Peroxide | Iodine | Metal-, ligand-, and base-free, room temperature organic-chemistry.org |
| Molecular Oxygen (Air) | Benzoquinone (catalytic) | Water as solvent, metal-free organic-chemistry.org |
| tert-Butyl Hydroperoxide | KOH | Mild and efficient organic-chemistry.org |
Homo-Coupling Reactions and Byproduct Formation
Under certain conditions, arylboronic acids can undergo a homo-coupling reaction to form symmetrical biaryl compounds. researchgate.net This reaction is often observed as a side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, but it can also be a desired transformation for the synthesis of symmetrical biaryls, which are important intermediates in the fine chemical industry. researchgate.netresearchgate.net
The homo-coupling of arylboronic acids can be promoted by various catalytic systems. Palladium acetate (B1210297) (Pd(OAc)₂) in the absence of a ligand has been shown to catalyze this reaction under aerobic conditions at room temperature. researchgate.net Copper salts, such as copper(I) chloride (CuCl), can also effectively catalyze the homo-coupling in methanol (B129727) at room temperature without the need for additional bases or oxidants. researchgate.net Porous copper metal-organic frameworks (MOFs) have also been investigated as highly efficient heterogeneous catalysts for this transformation. google.comgoogle.com
The mechanism of homo-coupling can vary depending on the reaction conditions. In some cases, it is believed to proceed through a reductive elimination from a diarylmetal intermediate. google.com In the context of Suzuki-Miyaura reactions, homo-coupling can sometimes occur through a rare protonolysis/second transmetalation event, particularly with electron-deficient arylboronic acids. researchgate.net The formation of the homo-coupling product is a key consideration when optimizing conditions for cross-coupling reactions to maximize the yield of the desired unsymmetrical biaryl.
Electrophilic and Nucleophilic Reactivity of the Boronic Acid Moiety
The boronic acid functional group, -B(OH)₂, in this compound imparts both electrophilic and nucleophilic character to the molecule. The boron atom is electron-deficient and can act as a Lewis acid (electrophile), readily interacting with Lewis bases. This electrophilicity is central to its role in transmetalation steps in many metal-catalyzed reactions.
Conversely, the organic substituent on the boron atom, in this case, the 2-ethoxy-6-fluorophenyl group, can act as a nucleophile. In reactions like the Petasis Borono-Mannich reaction, the aryl group is transferred from the boron to an electrophilic iminium ion. organic-chemistry.org Similarly, in rhodium-catalyzed additions, the aryl group adds nucleophilically to the carbonyl carbon of an aldehyde or ketone. nih.gov The reactivity of the boronic acid is often enhanced by the formation of a boronate species, either through reaction with a base or through the formation of an ate complex.
The electronic nature of the substituents on the aromatic ring influences this reactivity. The electron-donating ethoxy group and the electron-withdrawing fluoro group in this compound will have opposing effects on the nucleophilicity of the aryl group, creating a nuanced reactivity profile that can be exploited in synthesis.
Detailed Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions involving arylboronic acids have been the subject of considerable study.
In the Petasis Borono-Mannich reaction , while the exact mechanism of the key nucleophilic transfer step is not definitively established, an intramolecular transfer via a boronate adduct is a proposed pathway. organic-chemistry.org The reaction involves a complex network of equilibria. organic-chemistry.org
For rhodium-catalyzed additions , a plausible mechanism involves the transmetalation of the aryl group from the boronic acid to the rhodium center. nih.gov The resulting aryl-rhodium species then adds to the electrophile, followed by hydrolysis or protonolysis to release the product and regenerate the rhodium catalyst. lookchem.com
The oxidative hydroxylation to phenols with hydrogen peroxide is thought to proceed through the formation of a peroxyboronate intermediate. arkat-usa.org A 1,2-migration of the aryl group from boron to oxygen, followed by hydrolysis of the resulting borate (B1201080) ester, yields the phenol. arkat-usa.org
The mechanism of homo-coupling can be complex and dependent on the catalyst and conditions. In some copper-catalyzed systems, the proposed mechanism involves the oxidation of Cu(I) or Cu(II) to a higher oxidation state, followed by two transmetalation steps with the arylboronic acid and subsequent reductive elimination to form the biaryl product. google.com
These mechanistic investigations are crucial for understanding and optimizing the reactivity of this compound and for designing new synthetic applications.
Kinetic and Thermodynamic Studies
While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, a comprehensive understanding can be constructed by examining studies on closely related ortho-substituted phenylboronic acids. The kinetics of Suzuki-Miyaura reactions are complex, with the rate-determining step often depending on the specific substrates, catalyst, and reaction conditions. libretexts.org Generally, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Kinetic Data for Analogous Suzuki-Miyaura Reactions
The rate of the Suzuki-Miyaura reaction can be significantly influenced by the electronic nature of the substituents on the phenylboronic acid. Electron-withdrawing groups are generally found to accelerate the rate of protodeboronation, a common side reaction, especially under aqueous conditions. researchgate.net However, in the productive cross-coupling pathway, the electronic effects can be more nuanced.
For instance, a study on the coupling of various phenylboronic acids with aryl halides has shown that electron-poor arylboronic acids can exhibit higher reactivity. This is attributed to the increased Lewis acidity of the boron atom, which can facilitate the transmetalation step. rsc.org Conversely, the electron-donating ethoxy group at the ortho-position in this compound would be expected to decrease the Lewis acidity of the boron center. This effect, however, is counteracted by the electron-withdrawing nature of the ortho-fluoro substituent. The interplay of these opposing electronic effects makes a precise prediction of the reaction rate without experimental data challenging.
Computational studies on related systems have provided insights into the activation energies of the key steps in the Suzuki-Miyaura reaction. For example, DFT calculations on the coupling of bromobenzene (B47551) and phenylboronic acid have shown the transmetalation step, involving the breaking of the C-B bond, to be the rate-determining step with a significant activation energy. nih.gov
| Reaction Step | Analogous System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Bromobenzene + Pd(0) | ~2.6 nih.gov |
| Transmetalation | Phenylboronic acid | ~36.8 nih.gov |
| Reductive Elimination | Biphenyl-Pd(II) complex | ~17.7 nih.gov |
| Table 1: Representative calculated activation energies for key steps in the Suzuki-Miyaura reaction of a model system. This data is for a general phenylboronic acid and serves to illustrate the relative energy barriers of the reaction steps. |
Thermodynamic Considerations
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of intermediates in the catalytic cycle of the Suzuki-Miyaura reaction are challenging due to their transient nature. However, studies on related systems have provided significant insights into the likely intermediates formed during the reaction of this compound.
The catalytic cycle is generally understood to proceed through several key palladium intermediates. libretexts.org Following the oxidative addition of an aryl halide to a Pd(0) species to form an arylpalladium(II) halide complex, the transmetalation step occurs. This step involves the transfer of the aryl group from the boronic acid to the palladium center.
Two primary pathways for transmetalation have been proposed:
The "Boronate" Pathway: The boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide.
The "Oxo-palladium" Pathway: The arylpalladium(II) halide reacts with a base to form an arylpalladium(II) hydroxide (B78521) or alkoxide complex, which then undergoes transmetalation with the neutral boronic acid.
Recent research has provided evidence for the formation of pre-transmetalation intermediates containing a Pd-O-B linkage. nih.govrsc.org For example, studies have identified and characterized both tri-coordinate and tetra-coordinate arylpalladium(II) boronate complexes. nih.gov It is plausible that similar intermediates are formed in reactions involving this compound. Spectroscopic techniques such as NMR could potentially be used to detect such intermediates, although their low concentration and short lifetimes make this a significant experimental challenge. nih.govnih.gov
The structure of the arylpalladium(II) complex can also be influenced by the ortho-substituents. In the case of this compound, the ethoxy group's oxygen atom could potentially coordinate to the palladium center in a transition state, an effect that has been suggested to influence selectivity in reactions with ortho-methoxyphenylboronic acid. nih.govrsc.org
Influence of Steric and Electronic Effects of the 2-Ethoxy and 6-Fluoro Substituents on Reactivity and Selectivity
The reactivity and selectivity of this compound are critically governed by the steric and electronic effects of its ortho-substituents.
Electronic Effects:
Fluoro Group (-F): The fluorine atom is highly electronegative, making it a strong electron-withdrawing group through induction (-I effect). It also possesses a weak electron-donating resonance effect (+R effect). For fluorine, the inductive effect is generally considered to be more significant than the resonance effect, leading to a net withdrawal of electron density from the aromatic ring. researchgate.net This increases the Lewis acidity of the boronic acid, which can be beneficial for the transmetalation step. rsc.org
Steric Effects:
Both the ethoxy and fluoro groups exert a steric influence due to their proximity to the boronic acid moiety. This steric hindrance can:
Inhibit Rotation: The bulky ortho-substituents can restrict the rotation around the C-B bond and the C-C bond of the resulting biaryl product, potentially leading to atropisomerism if the other coupling partner is also appropriately substituted. nih.govrsc.org
Influence Catalyst Binding: The steric bulk can hinder the approach of the palladium catalyst, potentially slowing down the reaction rate compared to less substituted boronic acids.
Promote Reductive Elimination: In some cases, steric congestion around the metal center in the diorganopalladium(II) intermediate can accelerate the final reductive elimination step to relieve steric strain.
Intramolecular Interactions:
The presence of ortho-substituents with lone pairs of electrons (oxygen and fluorine) allows for the possibility of intramolecular interactions that can influence reactivity:
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group of the boronic acid and the ortho-fluoro or ortho-ethoxy substituent. researchgate.net This can affect the acidity of the boronic acid and its conformation in solution.
Catalyst Chelation: The oxygen atom of the ethoxy group could potentially chelate to the palladium catalyst during the catalytic cycle. This has been proposed to influence the regioselectivity in reactions with related ortho-alkoxyarylboronic acids. nih.govrsc.org
| Substituent | Electronic Effect | Steric Effect | Potential Intramolecular Interaction |
| 2-Ethoxy | +R, -I (net donating) | Moderate | Hydrogen bonding, Catalyst chelation |
| 6-Fluoro | -I, +R (net withdrawing) | Small | Hydrogen bonding |
| Table 2: Summary of the effects of the ortho-substituents in this compound. |
Strategic Applications of 2 Ethoxy 6 Fluorophenylboronic Acid in Advanced Synthesis
As a Versatile Building Block for Complex Molecular Architectures and Scaffolds
The distinct structural arrangement of 2-Ethoxy-6-fluorophenylboronic acid makes it an invaluable reagent for creating sterically hindered biaryl compounds. The ethoxy and fluoro groups flanking the boronic acid can direct the coupling reaction and influence the final conformation of the target molecule. This level of control is crucial in supramolecular chemistry and crystal engineering, where the precise arrangement of molecular components dictates the properties of the resulting assembly.
In the solid state, ortho-substituted arylboronic acids are known to form dimeric structures through hydrogen bonding. However, the specific nature of the ortho substituents can alter the way these dimers interconnect, leading to different supramolecular architectures such as ribbons or more complex networks. This ability to influence crystal packing is a key consideration in the design of new materials with tailored properties.
Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates
The most significant and well-documented applications of this compound are found in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value, biologically active molecules.
Precursors for Polyaromatic Systems with Demonstrated Pharmacological Relevance
This boronic acid has been instrumental in the development of novel kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer.
| Reactant 1 | Reactant 2 | Product Class | Pharmacological Target | Reference |
| (4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(morpholino)methanone | This compound | Pyrazolopyrimidine derivatives | Phosphoinositide 3-kinase (PI3K) | US Patent 10,208,040 B2 |
Furthermore, research has identified (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone as a compound of interest in the synthesis of the candidate anticancer drug, parsaclisib. Parsaclisib is a potent and selective inhibitor of PI3Kδ, and the synthesis of its precursors highlights the importance of the 2-ethoxy-6-fluorophenyl fragment in achieving the desired biological activity.
Strategic Incorporation into Natural Product Synthesis Routes
While the application of this compound is well-established in the synthesis of synthetic pharmaceutical agents, its incorporation into the total synthesis of natural products is not as widely documented in publicly available literature. The synthesis of natural products often involves highly specific and sometimes delicate chemical transformations, and the choice of building blocks is critical. The unique steric and electronic properties of this compound make it a plausible candidate for constructing complex, substituted aromatic portions of natural product skeletons, although specific examples remain proprietary or unpublished.
Applications in Materials Science and Polymer Chemistry
The utility of boronic acids extends beyond pharmaceuticals into the realm of materials science, where they serve as monomers or precursors for functional organic materials. The principles of Suzuki-Miyaura coupling are readily adapted for polymerization, leading to the creation of advanced polymers with interesting electronic and optical properties.
Monomers for the Synthesis of Conjugated Polymers and Optoelectronic Materials
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The Suzuki polycondensation reaction, which polymerizes bifunctional monomers, is a powerful method for creating these materials. Arylboronic acids, such as this compound, can, in principle, be used as monomers in these reactions. The introduction of fluorine and ethoxy groups onto the polymer backbone can significantly influence the material's properties, including its solubility, band gap, and charge transport characteristics. These modifications are crucial for tuning the performance of materials used in optoelectronic devices. While this specific boronic acid is listed in catalogs for materials science applications, detailed research on polymers derived exclusively from it is not prevalent in the literature, suggesting its use may be more specialized or part of proprietary formulations.
Precursors for Organic Light-Emitting Diode (OLED) Components and Organic Semiconductors
The development of efficient and stable organic light-emitting diodes (OLEDs) and organic semiconductors relies on the precise design of the organic molecules used in their construction. These materials often consist of a core of conjugated aromatic rings. The Suzuki-Miyaura coupling is a key reaction for synthesizing these complex molecules, and this compound represents a valuable building block for introducing specifically substituted phenyl rings into the final structure. The fluorine substitution is known to lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection and transport in electronic devices. The ethoxy group can enhance solubility, aiding in the processing and fabrication of thin films for OLEDs. Although the potential for its use is clear, specific, published examples of OLED components or organic semiconductors synthesized directly from this compound are not readily found, indicating its role may be as a niche component in more complex, patented systems.
Development of Fluorescent Probes and Chemosensors Utilizing the Fluorine Moiety for Spectroscopic Detection
The design of fluorescent probes and chemosensors is a burgeoning field of research, driven by the need for sensitive and selective detection of biologically and environmentally important species. Phenylboronic acids are well-established recognition units for saccharides and other diol-containing compounds. mdpi.comresearchgate.netnih.gov The interaction of the boronic acid group with these analytes can modulate the photophysical properties of an attached fluorophore, leading to a detectable change in fluorescence.
Furthermore, the boronic acid moiety is known to interact with fluoride (B91410) ions, leading to the formation of a fluoroborate species and a change in the electronic properties of the phenyl ring. This interaction can be harnessed to create fluorescent sensors for fluoride. rsc.orgnih.gov The presence of the fluorine atom and the ethoxy group on the phenyl ring of this compound can influence the Lewis acidity of the boron center and the spectroscopic properties of any derived sensor, potentially fine-tuning its selectivity and sensitivity. While specific fluorescent probes based on this compound have not been extensively reported, the general principles of boronic acid-based sensor design provide a clear framework for its potential application. For instance, a common strategy involves coupling the boronic acid to a fluorophore in such a way that the interaction with an analyte alters a photoinduced electron transfer (PET) process, thereby "switching on" or "switching off" the fluorescence.
Table 1: General Principles of Boronic Acid-Based Fluorescent Sensors
| Sensor Component | Function | Potential Influence of 2-Ethoxy-6-fluorophenyl Substituents |
| Boronic Acid | Recognition site for diols or anions (e.g., fluoride). | The electron-withdrawing fluorine and electron-donating ethoxy group can modulate the Lewis acidity of the boron, affecting binding affinity and selectivity. |
| Fluorophore | Signal transducer that emits light. | The substituents can alter the quantum yield and emission wavelength of the fluorophore. |
| Linker | Connects the recognition site to the fluorophore. | Not directly part of the title compound, but crucial in overall sensor design. |
Contributions to Ligand Design and Catalyst Development for Asymmetric Synthesis
In the realm of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. The introduction of fluorine atoms into ligand structures can significantly impact the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. rsc.org The 2-ethoxy-6-fluorophenyl moiety offers a unique substitution pattern that could be incorporated into various ligand scaffolds.
For example, this building block could be utilized in the synthesis of chiral phosphine (B1218219) ligands, which are widely used in transition metal catalysis. The fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can help to create a more rigid and well-defined chiral environment around the metal center. This, in turn, can lead to higher levels of stereocontrol in catalytic reactions like asymmetric hydrogenation or cross-coupling reactions.
While there are no specific reports on the use of this compound in the synthesis of ligands for asymmetric catalysis, the principles of ligand design suggest its potential utility. The ortho-ethoxy group can also play a role in coordinating to the metal center or influencing the conformational preferences of the ligand.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Phenylboronic acids are versatile building blocks in this field due to their ability to form robust, reversible covalent bonds with diols and their capacity for self-assembly through hydrogen bonding of the boronic acid groups themselves. rsc.org
The crystal engineering of substituted phenylboronic acids has demonstrated that ortho-substituents play a crucial role in directing the supramolecular architecture. rsc.org Specifically, ortho-alkoxy substituents have been shown to influence the formation of either the typical hydrogen-bonded dimers or, in some cases, lead to monomeric structures in the solid state. rsc.org The presence of both an ethoxy and a fluoro group in this compound would be expected to result in a complex interplay of hydrogen bonding, dipole-dipole interactions, and potentially π-stacking, leading to novel self-assembled structures.
These self-assembled architectures could find applications in the development of functional materials, such as porous solids for gas storage or separation, or as components of molecular machines. Although specific studies on the self-assembly of this compound are not yet available, the rich supramolecular chemistry of related phenylboronic acids provides a strong indication of its potential in this area. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 2 Ethoxy 6 Fluorophenylboronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 2-ethoxy-6-fluorophenylboronic acid, providing detailed information about its carbon-hydrogen framework, the electronic environment of the fluorine and boron atoms, and the connectivity between different parts of the molecule.
¹H and ¹³C NMR for Detailed Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the primary structure of this compound.
In the ¹H NMR spectrum, distinct signals corresponding to the ethoxy group and the aromatic protons are expected. The ethoxy group would manifest as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with their chemical shifts influenced by the neighboring oxygen atom. The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The fluorine and boronic acid groups would induce characteristic shifts and splitting patterns in the signals of the adjacent protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two carbons of the ethoxy group and the six carbons of the phenyl ring. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J-CF), a hallmark of a direct carbon-fluorine bond. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and boronic acid groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Ethoxy CH₃ | ¹H | 1.2 - 1.5 | Triplet (t) | Coupled to methylene protons. |
| Ethoxy CH₂ | ¹H | 3.9 - 4.2 | Quartet (q) | Coupled to methyl protons. |
| Aromatic H | ¹H | 6.5 - 8.0 | Multiplet (m) | Complex splitting due to F and B(OH)₂ substitution. |
| Ethoxy CH₃ | ¹³C | 14 - 16 | ||
| Ethoxy CH₂ | ¹³C | 63 - 65 | ||
| Aromatic C | ¹³C | 100 - 165 | Chemical shifts influenced by substituents. | |
| C-F | ¹³C | 158 - 165 | Doublet (d) | Large ¹J-CF coupling constant expected. |
| C-B | ¹³C | 125 - 135 | Broad signal may be observed due to quadrupolar relaxation of boron. |
¹⁹F NMR for Probing Electronic Environments and Interactions of the Fluorine Atom
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would provide a direct probe of the electronic environment around the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to the nature and position of other substituents on the aromatic ring. Interactions with the ethoxy and boronic acid groups, both in terms of electronic effects and potential through-space interactions, would influence this chemical shift.
¹¹B NMR for Boron Coordination State and Hybridization Analysis
Boron-11 (¹¹B) NMR spectroscopy is crucial for characterizing the boronic acid functionality. The chemical shift in the ¹¹B NMR spectrum is indicative of the coordination number and hybridization state of the boron atom. For this compound in its free acid form, the boron is trigonal planar (sp² hybridized), which typically results in a signal in the range of 27-33 ppm. Upon interaction with diols or other Lewis bases, the boron atom can become tetracoordinate (sp³ hybridized), leading to a significant upfield shift in the ¹¹B NMR spectrum. This technique is also instrumental in studying the equilibrium between the boronic acid and its potential trimeric anhydride (B1165640) form, the boroxine.
Table 2: Expected ¹¹B and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹⁹F | -100 to -120 | Relative to CFCl₃. The exact shift is sensitive to the molecular environment. |
| ¹¹B | +27 to +33 | Relative to BF₃·OEt₂. Characteristic for trigonal planar arylboronic acids. |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethoxy group and among the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity between the ethoxy group and the aromatic ring, and for assigning quaternary carbons that have no directly attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It can provide information about the preferred conformation of the ethoxy group relative to the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of this compound, C₈H₁₀BFO₃. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This is a critical step in the definitive identification of the compound.
Table 3: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₀BFO₃ |
| Calculated Exact Mass | 184.0707 |
| Expected Measurement | [M+H]⁺, [M-H]⁻, or other adducts with high mass accuracy (< 5 ppm error) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules. In this technique, a precursor ion of the analyte is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
While specific MS/MS fragmentation studies on this compound are not extensively published, the fragmentation behavior can be inferred from studies on analogous compounds like phenylboronic acid. nih.gov Upon electron impact or electrospray ionization, this compound is expected to form a molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). Subsequent fragmentation in the MS/MS experiment would likely involve the following pathways:
Loss of Water: A common fragmentation pathway for boronic acids is the neutral loss of one or two molecules of water from the B(OH)₂ group.
Loss of the Ethoxy Group: Cleavage of the ether bond can result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a rearrangement.
Cleavage of the C-B Bond: The bond between the phenyl ring and the boron atom can cleave, leading to the formation of ions corresponding to the fluorinated ethoxybenzene moiety and the boronic acid fragment.
Formation of Boron-Containing Ions: Studies on phenylboronic acid have shown the formation of characteristic boron-containing fragment ions such as BO⁻ and BO₂⁻. nih.gov
A hypothetical fragmentation pattern for this compound is presented below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 184 ([M]⁺) | 166 | H₂O |
| 184 ([M]⁺) | 148 | 2H₂O |
| 184 ([M]⁺) | 139 | •CH₂CH₃ |
| 184 ([M]⁺) | 111 | B(OH)₃ |
This table is illustrative and based on general fragmentation principles of similar compounds.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, data from the closely related 2-fluorophenylboronic acid offers valuable insights into the expected solid-state behavior. nih.gov
Phenylboronic acids typically form dimeric structures in the solid state through hydrogen bonding between the boronic acid functionalities of two molecules. nih.gov This results in a planar, eight-membered ring. For this compound, a similar dimeric association is anticipated.
The key crystallographic parameters for the related 2-fluorophenylboronic acid are provided below, offering a reference for the potential crystal system and unit cell dimensions of this compound.
| Parameter | 2-Fluorophenylboronic acid nih.gov |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.10172 |
| b (Å) | 5.55660 |
| c (Å) | 22.0587 |
| α (°) | 90.00 |
| β (°) | 94.731 |
| γ (°) | 90.00 |
Data obtained from the Crystallography Open Database (COD) for entry 4512180.
The presence of the ethoxy group in this compound may influence the crystal packing and the precise geometry of the hydrogen-bonded dimer compared to 2-fluorophenylboronic acid.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule. The vibrational frequencies are sensitive to the molecular structure and conformation.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. While specific spectra for this compound are not widely published, the vibrational frequencies can be predicted based on data from similar molecules like 2-fluorophenylboronic acid and other substituted phenylboronic acids. nih.govresearchgate.net
Key expected vibrational modes for this compound are detailed in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic -CH₂CH₃) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ether) | Stretching | 1200-1300 |
| C-F | Stretching | 1100-1250 |
| B-O | Stretching | 1330-1380 |
| B-OH | Bending | 1150-1200 |
This table is a generalized representation based on established group frequencies and data from related compounds.
The broad O-H stretching band is indicative of the hydrogen-bonded dimeric structure in the solid state. The precise positions of the C-F and C-O stretching bands can provide conformational information about the orientation of the ethoxy group relative to the fluorinated phenyl ring.
Chromatographic and Separation Techniques for Purity Assessment, Reaction Monitoring, and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound, monitoring its formation during synthesis, and separating it from potential isomers and byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For phenylboronic acids, reversed-phase HPLC is commonly employed. While some suppliers indicate the availability of HPLC data for this compound, detailed published methods are scarce. bldpharm.com However, a general method for a wide range of boronic acids has been developed using UPLC-MS, which can be adapted. rsc.org
A typical HPLC method for the purity assessment of this compound would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the phenyl ring is a strong chromophore.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table represents a typical starting point for method development.
This method can be used to quantify the purity of this compound and to detect and quantify any related impurities, such as starting materials or byproducts from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique. However, due to the low volatility and polar nature of boronic acids, they are not directly amenable to GC analysis. Therefore, a derivatization step is typically required to convert the boronic acid into a more volatile and thermally stable analogue. chromatographyonline.com
A common derivatization strategy for boronic acids is the reaction with a diol, such as pinacol (B44631), to form a cyclic boronate ester. chromatographyonline.com This derivative is significantly more volatile and can be readily analyzed by GC-MS.
The derivatization and analysis process would proceed as follows:
Reaction of this compound with pinacol in a suitable solvent.
Injection of the derivatized sample into the GC-MS system.
Separation of the boronate ester from other components on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column).
Detection and identification by the mass spectrometer.
The mass spectrum of the pinacol boronate ester of this compound would provide a definitive confirmation of its identity. This method is particularly useful for detecting trace amounts of boronic acid impurities in reaction mixtures or final products. chromatographyonline.com
Computational and Theoretical Investigations of 2 Ethoxy 6 Fluorophenylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethoxy-6-fluorophenylboronic acid. These methods provide a detailed picture of the electron distribution and bonding within the molecule.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For phenylboronic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric conformations and electronic properties. beilstein-journals.org In the case of this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom, both positioned ortho to the boronic acid group, significantly influences the molecule's ground state properties.
Computational studies on analogous compounds, such as 2-fluorophenylboronic acid, reveal the importance of intramolecular interactions in determining the most stable conformer. beilstein-journals.orgnih.gov The orientation of the boronic acid's hydroxyl groups relative to the phenyl ring and its substituents is critical. For this compound, several low-energy conformers are expected due to the rotation around the C-B and C-O bonds. DFT calculations help to identify the global minimum energy structure by considering factors like steric hindrance and intramolecular hydrogen bonding between the fluorine atom and a hydroxyl group of the boronic acid moiety. nih.gov The presence of the ethoxy group would likely introduce additional steric constraints, further influencing the preferred conformation.
Table 1: Calculated Ground State Properties for Phenylboronic Acid Analogs (Illustrative) Note: Data for this compound is not available in the cited literature; these values for related compounds illustrate the typical outputs of DFT calculations.
| Compound | Method | Dipole Moment (Debye) | Total Energy (Hartree) | Reference |
|---|---|---|---|---|
| 2-Fluorophenylboronic acid | B3LYP/6-31++G(d,p) | ~3.5 | -488.9 | beilstein-journals.org |
| Phenylboronic acid | B3LYP/6-311++G(d,p) | ~2.6 | -389.5 | mdpi.com |
Molecular Orbital Analysis and Frontier Orbital Interactions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the ethoxy group. The LUMO is anticipated to be centered on the electron-deficient boron atom's empty p-orbital. The fluorine and ethoxy substituents modulate the energies of these orbitals. The electron-donating ethoxy group will raise the HOMO energy, while the electron-withdrawing fluorine atom will lower the LUMO energy. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted phenylboronic acid.
Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into intramolecular interactions. In 2-fluorophenylboronic acid, a stabilizing hyperconjugative interaction between a fluorine lone pair and the empty p-orbital of boron (nF→pB) has been computationally investigated. beilstein-journals.org Similarly, for this compound, NBO analysis would likely reveal significant nO→π* and nF→σ* interactions, indicative of electron delocalization from the oxygen and fluorine atoms to the aromatic ring and adjacent bonds.
Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods can predict the reactivity of this compound in various chemical reactions, such as the Suzuki-Miyaura coupling. The electronic and steric effects of the ortho-ethoxy and -fluoro substituents play a determining role in the outcomes of these reactions.
The calculated electrostatic potential map would show a region of high positive potential around the boron atom, confirming its Lewis acidic character, and regions of negative potential around the oxygen and fluorine atoms. This charge distribution is key to predicting how the molecule will interact with other reagents. The presence of two ortho substituents would sterically hinder the approach to the boron atom, potentially slowing down reaction rates compared to less substituted analogs. However, the electronic effects might counterbalance this. For instance, in palladium-catalyzed reactions, the electronic nature of the substituents can influence the rates of transmetalation and reductive elimination. researchgate.net
Mechanistic Pathways Elucidation through Computational Transition State Analysis and Energy Profiles
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
For reactions involving this compound, such as its participation in cross-coupling reactions, DFT calculations can be used to locate the transition state structures for key steps like oxidative addition, transmetalation, and reductive elimination. The calculated activation energies for these steps allow chemists to understand the reaction kinetics and identify the rate-determining step. For example, computational studies on related systems have shown how additives can influence the energy barriers of these steps. researchgate.net The specific electronic and steric environment created by the 2-ethoxy and 6-fluoro substituents would uniquely influence the geometry and energy of these transition states.
Molecular Dynamics Simulations for Conformational Analysis, Tautomerism, and Solvent Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent, over time. This approach is particularly useful for studying dynamic processes.
For this compound, MD simulations can provide a more realistic picture of its conformational flexibility in solution. acs.org The simulations can explore the different rotational isomers and the transitions between them, providing insights into the conformational landscape that is accessible at a given temperature. Furthermore, MD can be used to study the explicit interactions between the boronic acid and solvent molecules. The solvent can influence which conformer is most stable and can also play a direct role in the reaction mechanism by stabilizing charged intermediates or transition states. Tautomerism, such as the equilibrium between the boronic acid and its boronate ester form in the presence of diols, can also be investigated using MD simulations. nih.gov
Validation of Computational Models with Experimental Data and Predictive Power Assessment
The reliability of computational predictions is contingent on their validation against experimental data. For this compound, calculated properties can be compared with experimental findings to assess the accuracy of the computational models.
For instance, calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra. Similarly, calculated NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be validated against experimental NMR data. A good agreement between the calculated and experimental data lends confidence to the predictive power of the computational model. Once validated, these models can be used to predict properties that are difficult or impossible to measure experimentally, such as the structures of transient intermediates or the detailed mechanism of a reaction. The acidity (pKa) of the boronic acid, which is significantly influenced by the substituents, is another property that can be calculated and compared with experimental values to validate the computational approach. mdpi.com
Table 2: Comparison of Experimental and Calculated Data for Phenylboronic Acid Analogs (Illustrative) Note: This table illustrates the principle of validating computational models. Specific data for this compound is not available in the cited literature.
| Compound | Property | Experimental Value | Calculated Value | Method | Reference |
|---|---|---|---|---|---|
| 2-Fluorophenylboronic acid | pKa | ~7.8 | - | - | nih.gov |
| Phenylboronic acid | pKa | 8.83 | 9.20 | SMD/M06-2X/6-311++G(d,p) | mdpi.com |
Emerging Research Frontiers and Future Directions for 2 Ethoxy 6 Fluorophenylboronic Acid
Development of Novel Catalytic Systems for its Transformations
The transformation of boronic acids is a cornerstone of modern organic chemistry, and the development of novel catalytic systems is crucial for expanding their synthetic utility. For 2-ethoxy-6-fluorophenylboronic acid, research is moving beyond traditional palladium-catalyzed cross-coupling reactions to explore more sustainable and efficient catalytic methods.
Photocatalysis and Electrocatalysis:
Recent advancements in photo- and electrocatalysis offer promising alternatives for the activation and transformation of arylboronic acids. Photoinduced borylation reactions, often proceeding through radical intermediates, provide a powerful tool for the synthesis of organoboron compounds under mild conditions. nih.gov These methods can potentially offer different reactivity and selectivity profiles compared to traditional thermal methods. For instance, the use of photocatalysis could enable the direct C-H borylation of aromatic compounds, providing a more atom-economical route to functionalized arylboronic acids. nih.gov
Electrocatalysis presents another avenue for novel transformations. By applying an electrical potential, it is possible to generate highly reactive species from boronic acids, facilitating reactions that are challenging to achieve through conventional means. The development of electrocatalytic methods for the transformation of this compound could lead to new and efficient synthetic routes for a variety of valuable compounds.
Table 1: Comparison of Catalytic Systems for Boronic Acid Transformations
| Catalytic System | Advantages | Potential Applications for this compound |
| Traditional Metal Catalysis (e.g., Palladium) | Well-established, high yields, broad substrate scope. researchgate.net | Suzuki-Miyaura coupling, Chan-Lam coupling. researchgate.net |
| Photocatalysis | Mild reaction conditions, unique reactivity, potential for novel transformations. nih.gov | C-H borylation, radical-mediated cross-coupling reactions. |
| Electrocatalysis | Avoids the use of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. | Electrosynthesis of derivatives, novel coupling reactions. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of efficiency, safety, and scalability. The integration of this compound into flow chemistry and automated synthesis platforms is a key area of future development.
Flow chemistry has been successfully applied to the synthesis of boronic acids, including through bromine-lithium exchange reactions where side reactions can be effectively suppressed. nih.gov This approach allows for rapid optimization of reaction conditions and can provide higher yields and purity compared to batch processes. nih.govacs.org The development of continuous flow methods for the synthesis and subsequent transformations of this compound would be highly valuable for industrial applications, enabling on-demand production and facile integration into multi-step synthetic sequences.
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. By employing these platforms, researchers can rapidly screen a wide range of reaction conditions and coupling partners for this compound, leading to the efficient discovery of new bioactive compounds and functional materials.
Exploration of Sustainable and Biocatalytic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. umich.edunih.gov For this compound, there is a growing interest in developing more sustainable methods for its synthesis and functionalization.
Sustainable Synthesis:
This includes the use of greener solvents, renewable starting materials, and energy-efficient processes. For example, exploring the synthesis of this compound from bio-based precursors or utilizing catalytic systems that operate in water or other environmentally benign solvents would represent a significant step towards sustainability.
Biocatalysis:
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the application of biocatalysis to organoboron chemistry is still in its early stages, there is potential for developing enzymatic methods for the synthesis and transformation of boronic acids. nih.gov This could involve the use of engineered enzymes to perform specific C-H functionalization or coupling reactions on the this compound scaffold.
Expansion into Unexplored Reaction Manifolds and Synthetic Methodologies
While this compound is primarily known for its use in Suzuki-Miyaura coupling, its unique electronic and steric properties make it a candidate for a wide range of other transformations. researchgate.net
Researchers are exploring its participation in other metal-catalyzed reactions, such as rhodium-catalyzed additions to alkenes and carbonyl compounds. rsc.orgresearchgate.net Furthermore, the development of catalyst-promoted metalate shifts opens up new possibilities for stereoselective synthesis. nih.gov The presence of the ortho-ethoxy and fluoro substituents can influence the regioselectivity and stereoselectivity of these reactions in unique ways, leading to the formation of novel and complex molecular architectures.
The investigation of deborylative functionalization under radical conditions is another promising area. rsc.org This strategy allows for the conversion of the C-B bond into other functional groups, expanding the synthetic utility of this compound beyond traditional cross-coupling reactions.
Interdisciplinary Research Opportunities
The distinct properties of this compound create opportunities for collaboration across various scientific disciplines.
Materials Science: Boronic acids are utilized in the creation of functional materials with tailored properties for applications in electronics, optics, and energy storage. boronmolecular.comacs.org The specific substitution pattern of this compound could be exploited to create novel polymers, gels, and covalent organic frameworks (COFs) with unique photophysical or responsive properties. nih.govnih.gov For instance, its incorporation into organogels could lead to materials with tunable rheological and photophysical characteristics. acs.org
Chemical Biology: Boronic acids are widely used as sensors for carbohydrates and in the development of therapeutic agents. labinsights.nlnih.govnih.gov The ability of the boronic acid moiety to reversibly bind with diols makes it a valuable tool for recognizing and sensing biological molecules. nih.govbohrium.comnih.gov The ethoxy and fluoro substituents on this compound could modulate its binding affinity and selectivity for specific biological targets, opening doors for the development of new diagnostic tools and therapeutic agents.
Analytical Chemistry: Boronic acids are employed in separation science, particularly in chromatography for the separation of saccharides. nih.govbohrium.com They are also used in the development of sensors for various analytes. boronmolecular.comwur.nl this compound could be incorporated into stationary phases for chromatography or used as a recognition element in chemical sensors, potentially offering enhanced selectivity for specific analytes.
Challenges and Opportunities in the Design of Next-Generation Boronic Acid Reagents
The design of new boronic acid reagents with tailored reactivity and properties is a continuous challenge in organic chemistry. rsc.org The unique substitution of this compound provides a platform for exploring the effects of ortho-substituents on reactivity.
A key challenge is to achieve precise control over the electronic and steric properties of the boronic acid to fine-tune its reactivity in catalytic cycles. rsc.orgnumberanalytics.com For example, designing boronic acids with lower pKa values can be advantageous for reactions that require boronate formation at physiological pH. acs.org The interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom in this compound likely influences its acidity and transmetalation efficiency in complex ways that are not yet fully understood.
Future research will focus on synthesizing a broader range of substituted arylboronic acids to systematically study the influence of different functional groups on their reactivity. This knowledge will be crucial for the rational design of next-generation boronic acid reagents with enhanced stability, selectivity, and catalytic activity, further expanding the synthetic chemist's toolkit.
Q & A
Q. What are the key structural features and characterization methods for 2-Ethoxy-6-fluorophenylboronic acid?
The compound (CAS: 957062-68-9, C₈H₁₀BFO₃, MW: 183.97) features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and fluoro (-F) groups at the 2- and 6-positions, respectively. Key characterization methods include:
- NMR Spectroscopy : For verifying substituent positions and boron coordination.
- X-ray Crystallography : To resolve bond angles and crystallographic packing (using software like SHELXL ).
- Mass Spectrometry : To confirm molecular weight and purity.
- Infrared (IR) Spectroscopy : To identify B-O and C-F stretches (~1,350 cm⁻¹ and ~1,200 cm⁻¹, respectively) .
Q. What are the common synthetic applications of this compound in organic chemistry?
It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, critical in drug discovery and materials science. The boronic acid group couples with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or DMF, with bases such as Na₂CO₃ . Example protocol:
- Reagents : 1 eq. aryl halide, 1.2 eq. boronic acid, 2 mol% Pd catalyst, 2 eq. base.
- Conditions : 80–100°C, inert atmosphere, 12–24 h .
Q. What safety precautions are required when handling this compound?
- Storage : In a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent boronic acid dehydration.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards).
- Waste Disposal : Neutralize with dilute HCl and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?
The electron-withdrawing fluoro group at the 6-position enhances electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. Conversely, the ethoxy group at the 2-position provides steric hindrance, which can reduce coupling efficiency with bulky substrates. Computational studies (DFT) and Hammett parameters (σₚ values: F = +0.54, OCH₂CH₃ = -0.25) help predict regioselectivity .
Q. How can structural analogs be designed to improve catalytic efficiency or selectivity?
- Substituent Modification : Replace ethoxy with methoxy (smaller) or tert-butoxy (bulkier) to tune steric effects.
- Fluorine Positioning : Compare 2-fluoro-6-ethoxy vs. 3-fluoro-5-ethoxy derivatives to assess ortho/para directing effects.
- Boron Protection : Use pinacol ester derivatives to enhance stability during storage .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness).
- Analytical Cross-Validation : Combine HPLC, GC-MS, and ¹¹B NMR to detect trace impurities or decomposition products.
- Crystallographic Validation : Resolve ambiguities in substituent positioning via single-crystal XRD .
Q. How can this compound be applied in drug discovery for target-specific modifications?
Its boronic acid moiety enables conjugation with bioactive scaffolds (e.g., chromenones, fluoroquinolones) via Suzuki coupling. Example:
- Anticancer Agents : Couple with chlorophenyl fragments to enhance lipophilicity and target kinase inhibition .
- Protease Inhibitors : Integrate into peptidomimetic structures to modulate binding affinity .
Q. What challenges arise in scaling up reactions involving this compound?
- Byproduct Formation : Optimize catalyst loading (≤1 mol%) to minimize Pd residues.
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener synthesis.
- Purification : Use flash chromatography or recrystallization (ethanol/water) to isolate high-purity products (>98%) .
Q. How can advanced analytical techniques address low-concentration byproduct detection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
